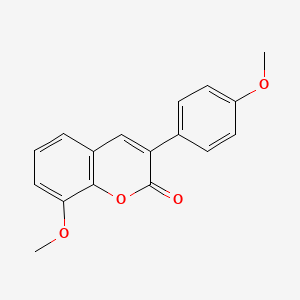

8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Description

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one is a coumarin derivative characterized by a methoxy group at position 8 of the chromen-2-one core and a 4-methoxyphenyl substituent at position 2. This compound is synthesized via deacetylation of its precursor, 8-acetoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, using MeOH/NaOH followed by acidification and recrystallization, achieving >95% purity . Its structure and substitution pattern make it a subject of interest in medicinal chemistry, particularly for enzyme inhibition and antimicrobial applications.

Properties

IUPAC Name |

8-methoxy-3-(4-methoxyphenyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-19-13-8-6-11(7-9-13)14-10-12-4-3-5-15(20-2)16(12)21-17(14)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCPZDZHLAJZAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pechmann Condensation-Based Synthesis

The Pechmann condensation is the most widely employed method for constructing the coumarin core. For 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, this involves:

- Reactants :

- 2-Hydroxy-4-methoxybenzaldehyde (providing the 8-methoxy group)

- Ethyl 3-(4-methoxyphenyl)acetoacetate (introducing the 3-(4-methoxyphenyl) substituent)

- Catalyst : Concentrated sulfuric acid or ionic liquids (e.g., [BMIM][HSO₄]).

- Conditions :

- Solvent-free or ethanol solvent system

- Temperature: 80–100°C

- Reaction time: 4–6 hours

The reaction proceeds via acid-catalyzed cyclodehydration, forming the coumarin ring. The 4-methoxyphenyl group at position 3 is incorporated through the β-keto ester moiety. Yields typically range from 65% to 78% after recrystallization.

Suzuki-Miyaura Coupling for Late-Stage Functionalization

For analogs requiring regioselective substitution, a two-step approach is utilized:

- Step 1 : Synthesize 8-methoxy-3-bromo-2H-chromen-2-one via bromination of the parent coumarin.

- Step 2 : Couple with 4-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

Optimization Strategies

Solvent and Catalyst Screening

Comparative studies highlight the impact of catalysts on yield:

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Solvent-free | 80 | 68 |

| [BMIM][HSO₄] | Ethanol | 70 | 74 |

| Montmorillonite K-10 | Toluene | 90 | 62 |

Ionic liquids reduce side reactions (e.g., demethylation) and improve recyclability.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction time to 20–30 minutes with comparable yields (70–75%). This method is favored for high-throughput applications.

Industrial-Scale Production

Continuous Flow Reactor Systems

Key parameters for scaling up the Pechmann condensation:

Purification Techniques

- Recrystallization : Ethanol/water (3:1) achieves >95% purity.

- Column Chromatography : Silica gel (hexane/ethyl acetate 4:1) for analytical-grade material.

Challenges and Solutions

Demethylation Side Reactions

The 8-methoxy group is prone to acid-catalyzed demethylation. Mitigation strategies include:

Isomer Formation

Competing formation of 6-methoxy isomers is minimized by:

Recent Advancements

Enzymatic Synthesis

Lipase-catalyzed transesterification in non-aqueous media:

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols .

Scientific Research Applications

Chemical Reactions

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo several chemical transformations:

| Type of Reaction | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Lithium aluminum hydride | Sulfides |

| Substitution | Sodium hydride, alkyl halides | Various substituted derivatives |

These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives for further study.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. This is particularly relevant in an era of increasing antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

-

Anticancer Efficacy:

- A study evaluated the effects of this compound on human cancer cell lines, revealing significant cytotoxicity and mechanisms involving apoptosis and cell cycle modulation .

- Antimicrobial Activity:

- Phytotoxicity Studies:

Mechanism of Action

The mechanism of action of 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with molecular targets such as DNA. Studies have shown that it binds to the minor groove of DNA, which can trigger apoptosis in cancer cells . The compound’s electronic properties, including its HOMO-LUMO energy gap, suggest good reactivity, which is crucial for its biological activities .

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition Studies

Key Compounds :

- 7-Hydroxy-3-(4-fluorophenyl)-2H-chromen-2-one (5) : Features a 7-hydroxy group and 4-fluorophenyl substituent. Studied for blocking estradiol synthesis, highlighting the importance of the hydroxy group’s position for activity .

- 8-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one (1) : Differs from the target compound by replacing the 8-methoxy group with a hydroxy group. Retains the 4-methoxyphenyl substituent but shows reduced metabolic stability compared to methoxy derivatives .

Activity Insights :

Antileishmanial and Antimicrobial Chromen-2-one Derivatives

Key Compounds :

- 7-Methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one: Exhibits antileishmanial activity (EC50 = 10.5 μg/mL against Leishmania donovani). The furyl group at position 8 enhances hydrophobic interactions with parasitic targets .

- 3-(4-Arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones (e.g., 5e): Hybrid structures with thienopyrimidinyl groups show potent antimicrobial activity against Staphylococcus aureus due to enhanced π-π stacking and hydrogen bonding .

Activity Insights :

- Substitution at position 7 or 8 with heterocyclic groups (e.g., furyl, thienopyrimidinyl) improves antiparasitic and antibacterial activity compared to simpler methoxy/hydroxy derivatives .

- The target compound’s lack of heterocyclic appendages may limit its antimicrobial potency but simplifies synthesis .

Chromen-2-one Hybrids with Triazole and Oxazole Moieties

Key Compounds :

- 8-Methoxy-3-(4-((1-(2-nitrobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-2H-chromen-2-one (8s) : Synthesized via click chemistry (83% yield). The nitrobenzyl-triazole group enhances antifungal activity (compared to fluconazole) by targeting fungal cytochrome P450 .

- 3-(2-(4-Methoxybenzylideneamino)oxazol-4-ylamino)-2H-chromen-2-one (30): Demonstrates antibacterial activity against Gram-positive bacteria, attributed to the oxazole ring’s ability to disrupt cell membranes .

Activity Insights :

Comparison with 4H-Chromen-4-one (Flavone) Derivatives

Key Compounds :

- 2-[4-(Methylsulfonyl)phenyl]-4H-chromen-4-one (3) : A flavone derivative with a sulfonyl group at position 3. Shows selectivity for kinase inhibition due to the electron-withdrawing sulfonyl group .

- 8-Hydroxy-2-(3-hydroxy-4,5-dimethoxyphenyl)-7-methoxy-4H-chromen-4-one : A polymethoxy flavone with antioxidant properties, emphasizing the role of multiple hydroxy/methoxy groups in free radical scavenging .

Activity Insights :

Table: Structural and Functional Comparison

Biological Activity

8-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, a member of the coumarin family, is a synthetic organic compound characterized by its unique benzopyrone structure. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This formula indicates the presence of methoxy groups which may play a crucial role in enhancing the compound's biological activity.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Benzopyrone (coumarin) |

| Methoxy Groups | Two methoxy substituents at positions 8 and 3 |

| Phenyl Ring | Substituted phenyl group at position 3 |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells.

Key Findings:

- IC50 Values : The IC50 value against MCF-7 cells has been reported to be approximately 7.06 µM, indicating moderate potency in inhibiting cell growth .

- Mechanism of Action : The anticancer effects are believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Key Findings:

- Activity Spectrum : Effective against both Gram-positive and Gram-negative bacteria.

- Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in vitro. This property is particularly relevant for therapeutic applications in conditions characterized by chronic inflammation.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to decrease levels of pro-inflammatory cytokines in cell culture models .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy group at position 6 | Antioxidant, Antimicrobial |

| 7-Hydroxy-6-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one | Hydroxy group at position 7 | Anticancer |

| Coumarin Derivatives | Simple coumarin structure | Anticoagulant, Antifungal |

The presence of both methoxy groups in this compound enhances its reactivity and interaction with biological targets compared to simpler coumarin derivatives.

Case Study: Anticancer Activity Evaluation

A study conducted on various coumarin derivatives found that those with methoxy substitutions exhibited enhanced anticancer activity compared to their unsubstituted counterparts. This suggests that the methoxy groups may play a significant role in increasing bioactivity through better solubility and interaction with cellular targets .

Research Findings Summary

- Cytotoxicity Assays : Various assays have confirmed the cytotoxic effects against multiple cancer cell lines.

- Mechanistic Studies : Molecular docking studies indicate strong binding affinity to targets involved in cancer progression .

- In Vivo Studies : Preliminary animal studies suggest potential therapeutic efficacy in reducing tumor size without significant toxicity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 8-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the coumarin core via Pechmann or Kostanecki-Robinson condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or BF₃·Et₂O) .

- Step 2 : Methoxy group introduction via nucleophilic substitution or Friedel-Crafts alkylation, optimized using reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

- Methodological Answer : A combination of spectroscopic techniques is essential:

- ¹H/¹³C NMR : Assign methoxy protons (δ 3.8–4.0 ppm) and chromen-2-one carbonyl (δ ~160 ppm). NOESY confirms substituent positions .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 298.3) and fragmentation patterns .

- X-ray Crystallography : Resolves ambiguities in substitution patterns (e.g., SHELXL refinement for bond angles ).

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram± bacteria and fungi) .

- Antioxidant Potential : DPPH radical scavenging assay, validated against ascorbic acid .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

Advanced Research Questions

How does the substitution pattern influence biological activity? Provide a structure-activity relationship (SAR) analysis.

- Methodological Answer : Key substituent effects include:

- Data Contradiction Analysis : Discrepancies in reported IC₅₀ values (e.g., cancer vs. normal cells) may arise from assay conditions (e.g., serum concentration, incubation time). Orthogonal assays (e.g., apoptosis markers) are recommended .

Q. What computational strategies can predict and validate the compound’s mechanism of action?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial tRNA methyltransferases or human kinases. Key residues (e.g., Lys123 in topoisomerase II) show hydrogen bonding with the carbonyl group .

- MD Simulations : GROMACS for stability analysis (RMSD < 2.0 Å over 100 ns) .

- In Silico ADMET : SwissADME predicts moderate bioavailability (TPSA ~70 Ų) but potential hepatotoxicity (CYP3A4 inhibition) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers of the 4-methoxyphenyl group) .

- 2D NMR (HSQC, HMBC) : Correlates ambiguous protons with adjacent carbons .

- Comparative Analysis : Cross-reference with analogous coumarins (e.g., 7-hydroxy derivatives) to identify substituent-induced shifts .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.